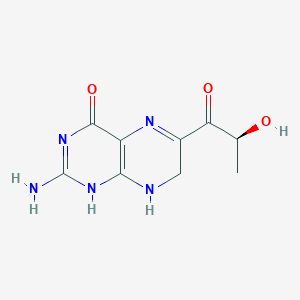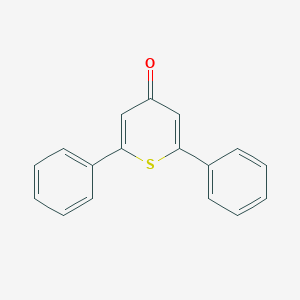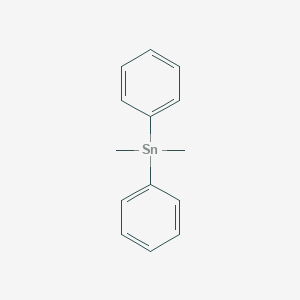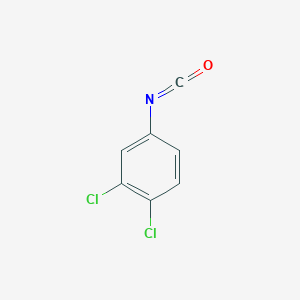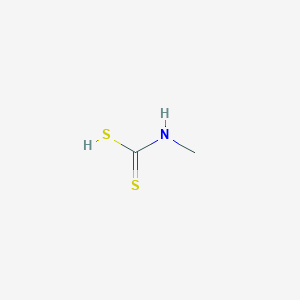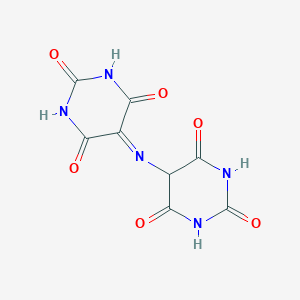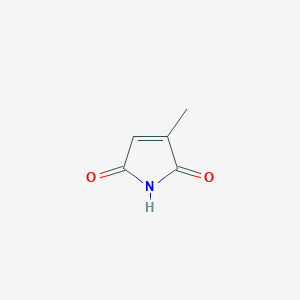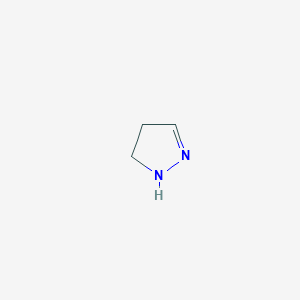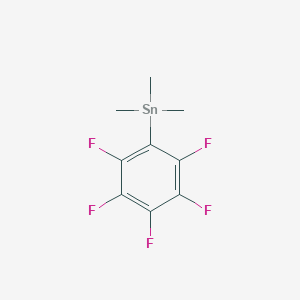
Stannane, trimethyl(pentafluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, trimethyl(pentafluorophenyl)-, also known as SnMe3(C6F5), is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a colorless liquid that is highly reactive and is commonly used in organic synthesis.
Wirkmechanismus
Stannane, trimethyl(pentafluorophenyl)-(C6F5) acts as a nucleophile in various reactions. It can react with various electrophiles such as aryl halides, vinyl halides, and alkynes to form carbon-carbon bonds. The reaction mechanism involves the formation of a palladium intermediate, which undergoes transmetalation with Stannane, trimethyl(pentafluorophenyl)-(C6F5) to form the desired product.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Stannane, trimethyl(pentafluorophenyl)-(C6F5). However, studies have shown that it is toxic to certain organisms such as algae and bacteria. It is also known to be a potent inhibitor of acetylcholinesterase, an enzyme that is important for the proper functioning of the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Stannane, trimethyl(pentafluorophenyl)-(C6F5) is a highly reactive compound that can be used in various organic reactions. It has several advantages such as high selectivity, high yield, and low toxicity. However, it is also highly reactive and can be dangerous to handle. It is also expensive and may not be readily available in some laboratories.
Zukünftige Richtungen
There is still much research to be done on the synthesis and applications of Stannane, trimethyl(pentafluorophenyl)-(C6F5). Future research could focus on developing new and more efficient synthesis methods, exploring its potential applications in the synthesis of new pharmaceuticals and agrochemicals, and studying its potential toxicity and environmental impact.
Conclusion:
In conclusion, Stannane, trimethyl(pentafluorophenyl)-(C6F5) is a highly reactive compound that has gained significant attention in the scientific community due to its unique properties. It has several applications in organic synthesis and has the potential to be used in the synthesis of new pharmaceuticals and agrochemicals. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Synthesemethoden
The synthesis of Stannane, trimethyl(pentafluorophenyl)-(C6F5) involves the reaction of trimethyltin chloride with pentafluorobenzene in the presence of a palladium catalyst. This reaction results in the formation of Stannane, trimethyl(pentafluorophenyl)-(C6F5) and palladium chloride. The reaction is typically carried out in an organic solvent such as toluene or dichloromethane.
Wissenschaftliche Forschungsanwendungen
Stannane, trimethyl(pentafluorophenyl)-(C6F5) has been widely used in organic synthesis due to its reactivity. It can be used as a reagent in various reactions such as Suzuki coupling, Stille coupling, and Sonogashira coupling. It is also used in the preparation of organotin compounds, which are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Eigenschaften
CAS-Nummer |
1015-53-8 |
|---|---|
Produktname |
Stannane, trimethyl(pentafluorophenyl)- |
Molekularformel |
C9H9F5Sn |
Molekulargewicht |
330.87 g/mol |
IUPAC-Name |
trimethyl-(2,3,4,5,6-pentafluorophenyl)stannane |
InChI |
InChI=1S/C6F5.3CH3.Sn/c7-2-1-3(8)5(10)6(11)4(2)9;;;;/h;3*1H3; |
InChI-Schlüssel |
CMBHQACAYHEMEZ-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Kanonische SMILES |
C[Sn](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



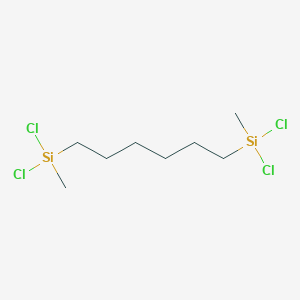
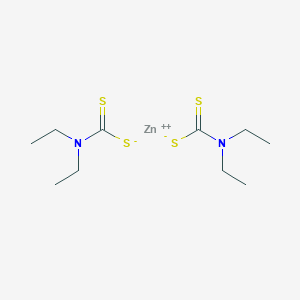
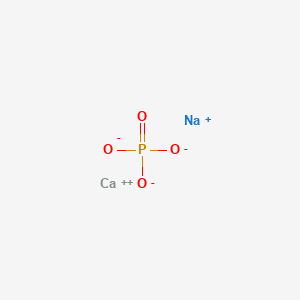
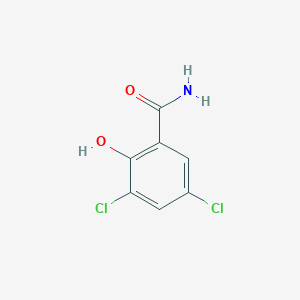
![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)
